3,4-Diamino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-benzenesulfonamide
Description
3,4-Diamino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-benzenesulfonamide is a sulfonamide derivative featuring a pyrazolone core linked to a substituted benzene ring. The compound combines structural motifs common in medicinal chemistry: the pyrazolone moiety is known for anti-inflammatory and analgesic properties, while sulfonamide groups are frequently associated with antimicrobial and enzyme-inhibitory activities . Its synthesis likely involves condensation reactions between aminopyrazolone intermediates and sulfonating agents.
Properties
IUPAC Name |
3,4-diamino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-16(17(23)22(21(11)2)12-6-4-3-5-7-12)20-26(24,25)13-8-9-14(18)15(19)10-13/h3-10,20H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIVHNGOSFMCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122677 | |
| Record name | 3,4-Diamino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380432-29-1 | |
| Record name | 3,4-Diamino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380432-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diamino-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with 3,4-diaminobenzenesulfonyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino groups on the benzene ring can be oxidized to form nitro groups.
Reduction: : The nitro groups can be reduced to form amino groups.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of diamine derivatives.
Substitution: : Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolone core and sulfonamide group make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, as sulfonamide derivatives are known to inhibit certain enzymes. It can also be used in the development of new drugs.
Medicine
In medicine, this compound has potential applications in the treatment of various diseases. Its ability to inhibit enzymes makes it a candidate for drug development, particularly in the field of antimicrobial and anti-inflammatory agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Diamino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group interacts with the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Key Observations :
- The target compound differs from Example 53 () in its heterocyclic core (pyrazolone vs. pyrazolopyrimidine) and substituents (diaminobenzenesulfonamide vs. fluorinated chromenone). The latter’s higher molecular weight and fluorine content may enhance metabolic stability but reduce solubility .
Hydrogen-Bonding and Crystallographic Behavior
- The sulfonamide group in the target compound can act as both a hydrogen-bond donor (-NH) and acceptor (-SO₂), enabling diverse supramolecular interactions. This contrasts with the formamide analog (), which has weaker hydrogen-bonding capacity (-CONH) .
- Crystallographic studies using tools like SHELX () and ORTEP-3 () would be critical for resolving its 3D structure and intermolecular interactions, particularly given the steric hindrance from the 2-phenyl group on the pyrazolone core .
Biological Activity
3,4-Diamino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-benzenesulfonamide, also known by its CAS number 380432-29-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N5O3S
- Molecular Weight : 373.43 g/mol
- CAS Number : 380432-29-1
- Purity : ≥ 95% .
The compound features a pyrazole ring structure combined with a sulfonamide moiety, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- MCF7 Cell Line : The compound exhibited an IC50 value of approximately 12.50 µM against the MCF7 breast cancer cell line, indicating moderate potency .
- NCI-H460 Cell Line : In tests against the NCI-H460 lung cancer cell line, the compound showed an IC50 value of 42.30 µM .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interact with key cellular pathways involved in tumor growth and survival.
Anti-inflammatory Activity
Apart from its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The sulfonamide group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 12.50 | |
| Anticancer | NCI-H460 | 42.30 | |
| Anti-inflammatory | Various | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of both amino and sulfonamide groups plays a crucial role in enhancing its bioactivity.
Key Structural Features
- Pyrazole Ring : Essential for anticancer activity.
- Sulfonamide Moiety : Contributes to anti-inflammatory properties.
- Substituent Variability : Changes in substituents on the phenyl rings can modulate potency and selectivity.
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize derivatives of 3,4-diamino-N-(pyrazol-4-yl)benzenesulfonamide?
- Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminoantipyrine (a precursor with the pyrazol-4-yl core) with sulfonyl chlorides or isothiocyanates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Stoichiometric ratios (equimolar or adjusted for reactivity) and temperature control (60–80°C) are critical to avoid side products. Post-synthesis purification involves column chromatography or recrystallization.
Q. How is the crystal structure of this compound determined, and what parameters validate its accuracy?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key validation parameters include:
- R factor : <0.05 indicates high precision (e.g., R = 0.042 in vs. 0.064 in ).
- Mean bond length : Discrepancies >0.01 Å may suggest disorder (e.g., C–C bond = 0.002 Å in vs. 0.007 Å in ).
- Data-to-parameter ratio : ≥15 ensures reliable refinement (e.g., 21.9 in vs. 13.3 in ).
- Data tables from recent studies:
| Study | R Factor | Mean C–C Bond (Å) | Data-to-Parameter Ratio |
|---|---|---|---|
| 0.042 | 0.002 | 21.9 | |
| 0.064 | 0.007 | 13.3 |
Q. What preliminary assays are used to evaluate bioactivity?
- Methodology :
- Enzyme inhibition : Test against cyclooxygenase (COX) or kinases using spectrophotometric assays (IC₅₀ determination).
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess therapeutic index.
Advanced Research Questions
Q. How do crystallographic studies resolve discrepancies in bond-length data across derivatives?
- Analysis : Discrepancies arise from substituent effects (e.g., electron-withdrawing groups shorten bonds) or crystal packing. For example:
- C–N bond : 1.376 Å in (formamide derivative) vs. 1.336 Å in (acetamide derivative).
- Resolution : Use temperature-controlled SC-XRD (100 K in vs. 293 K in ) and Hirshfeld surface analysis to distinguish intrinsic vs. environmental effects .
Q. What role do intermolecular interactions play in stabilizing supramolecular assemblies?
- Methodology : Hirshfeld surface analysis quantifies interactions:
- H-bonding : Dominates in sulfonamide derivatives (e.g., N–H···O=S contacts contribute >30% surface area ).
- π-stacking : Observed in phenyl-substituted derivatives (e.g., centroid distances of 3.7–4.2 Å ).
- Van der Waals : Contributes <10% but critical for crystal packing .
Q. How do computational methods (DFT, docking) complement experimental data?
- Methodology :
- DFT : Optimizes geometry using B3LYP/6-311++G(d,p) basis set; compares theoretical vs. experimental bond lengths (Δ < 0.02 Å validates accuracy) .
- Docking : Predicts binding affinities to targets (e.g., COX-2) via AutoDock Vina; Gibbs free energy (ΔG) < −7 kcal/mol suggests strong binding .
Q. How to address contradictions in bioactivity data between structural analogs?
- Resolution :
- SAR analysis : Compare substituent effects (e.g., nitro vs. amino groups at C3/C4 alter electron density and H-bond donor capacity ).
- Crystallographic comparison : Correlate bioactivity with packing efficiency (e.g., higher H-bond density in active analogs ).
- Statistical validation : Use ANOVA to confirm significance (p < 0.05) across multiple replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
